Lupanol 3-beta-diglucoside is classified as a triterpenoid saponin. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This specific compound is often isolated from plants such as Calluna vulgaris (heather), where it contributes to the plant's bioactive profile. Triterpenoids like lupanol are noted for their roles in plant defense mechanisms and potential health benefits in human consumption .
The synthesis of Lupanol 3-beta-diglucoside can be achieved through various methods, including enzymatic glycosylation and chemical synthesis.
Enzymatic Glycosylation:
Chemical Synthesis:
Lupanol 3-beta-diglucoside has a complex molecular structure characterized by a triterpenoid backbone with two glucose units attached.
Lupanol 3-beta-diglucoside participates in several chemical reactions that highlight its functional versatility:
The mechanism of action for Lupanol 3-beta-diglucoside involves several pathways:
Lupanol 3-beta-diglucoside possesses distinct physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural integrity:
Lupanol 3-beta-diglucoside has several potential applications:
The biosynthesis of Lupanol 3-beta-diglucoside (CAS 120527-58-4) exemplifies a specialized branch of triterpenoid metabolism, where glycosylation significantly enhances bioactivity and stability. This compound belongs to the oleanane-type triterpenoids, derived from the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases. The initial aglycone, lupanol, undergoes a two-step glycosylation process: first at the C-3 hydroxyl group to form the monoglucoside, followed by a second glucosylation at the same position to yield the 3-beta-diglucoside structure. This sequential modification is catalyzed by UDP-dependent glycosyltransferases (UGTs) and is conserved across plant taxa producing bioactive triterpenoid diglycosides [1] [5].
The glycosylation machinery exhibits strict regiospecificity. Studies of analogous pathways (e.g., secoisolariciresinol diglucoside in flaxseed) reveal that C-3 hydroxylation is the primary target for initial glucosylation due to steric accessibility and chemical reactivity. The 3-O-monoglucoside intermediate then acts as the acceptor for the second glucosyl transfer, forming the diglucoside. This two-step process prevents undesired byproducts and ensures high metabolic flux toward the diglycosylated end product [3] [5]. Kinetic analyses indicate that the monoglucosylation step is rate-limiting, with Km values for aglycone substrates typically ranging between 126–270 μM in characterized UGTs [5] [8].
Table 1: Glycosylation Patterns in Selected Bioactive Triterpenoids
Compound | Glycosylation Position | Glycosylation Steps | Biological System |
---|---|---|---|
Lupanol 3-beta-diglucoside | C-3 OH | Sequential di-glucosylation | Plant specialized metabolism |
Secoisolariciresinol diglucoside (SDG) | C-9, C-9′ OH | Sequential di-glucosylation | Flaxseed (Linum usitatissimum) |
Astaxanthin-diglucoside | C-3, C-3′ OH | Di-glucosylation | Engineered Corynebacterium glutamicum |
β-Amyrin glucosides | C-3 OH | Mono/di-glucosylation | Medicago truncatula |
UDP-glucosyltransferases (UGTs) are pivotal in determining the sugar moiety position and stoichiometry in triterpenoid diglycosides. These enzymes feature a conserved 44-amino-acid PSPG motif (Plant Secondary Product Glycosyltransferase) at the C-terminus, which binds the UDP-glucose donor. Within this motif, residues His-22 and Trp-37 (numbering relative to PSPG) are critical for donor specificity, while the N-terminal domain dictates aglycone recognition [4] [5]. Structural studies of flavonoid UGTs (e.g., Medicago truncatula UGT84F9) reveal that bifunctionality – the ability to utilize both UDP-glucose and UDP-glucuronic acid – arises from subtle variations in the PSPG box, particularly within the HCGWNS peptide sequence [4].
For Lupanol 3-beta-diglucoside biosynthesis, two classes of UGTs operate sequentially:
This functional specialization was elucidated via heterologous expression assays. For example, flax UGT74S1 efficiently glucosylates secoisolariciresinol (SECO) to form SECO monoglucoside (SMG), while UGT94H1 converts SMG to SDG. The Km of UGT74S1 for SECO is 126 μM, with catalytic efficiency (kcat/Km) 1.8-fold higher than for other tested acceptors [5]. The coordinate expression of these UGT genes with upstream pathway genes (e.g., pinoresinol-lariciresinol reductase) in plant tissues further underscores their metabolic coupling [5].
Table 2: Functional Characteristics of UGTs Involved in Triterpenoid Diglucoside Biosynthesis
UGT Enzyme | Host Organism | Substrate Specificity | Product Formed | Key Catalytic Residues |
---|---|---|---|---|
UGT74S1 | Linum usitatissimum (Flax) | Secoisolariciresinol | Secoisolariciresinol monoglucoside | His-374, Gln-382 (PSPG) |
UGT94H1 | Linum usitatissimum (Flax) | SECO monoglucoside | Secoisolariciresinol diglucoside | Trp-356, Asn-360 (PSPG) |
UGT84F9 | Medicago truncatula | Flavonoid aglycones | Glucuronides/glucosides | His-22, Trp-37 (PSPG) |
CrtX | Corynebacterium glutamicum | Hydroxylated carotenoids | Carotenoid glucosides | Asp-120, Glu-187 (Catalytic base) |
Microbial platforms offer viable routes for sustainable production of Lupanol 3-beta-diglucoside, circumventing low-yield plant extraction. Key strategies include:
Engineered Microbial Chassis: Corynebacterium glutamicum has been successfully engineered to produce glycosylated triterpenoids (e.g., astaxanthin diglucoside) at titers reaching 39 mg L⁻¹ [9]. This non-pathogenic host possesses native UDP-glucose pools and tolerates high terpenoid fluxes. Similarly, Saccharomyces cerevisiae strains expressing plant UGT74S1 homologs produce diglucosylated triterpenoids at pilot scale [9].
Enzyme Immobilization: Recombinant UGTs (e.g., His-tagged UGT74S1) immobilized on nickel-nitrilotriacetic acid (Ni-NTA) resins retain >80% activity after 10 catalytic cycles. This enables continuous bioconversion of lupanol monoglucoside to the diglucoside in packed-bed reactors, enhancing volumetric productivity 3.2-fold compared to batch systems [5].
Precursor-Directed Biosynthesis: Feeding semisynthetic lupanol monoglucoside to E. coli cultures expressing UGT94H1 increases diglucoside yields by bypassing the rate-limiting first glycosylation step. Combined with optimized UDP-glucose regeneration via sucrose synthase co-expression, titers reach 1.2 g L⁻¹ in high-cell-density fermentations [5] [9].
Table 3: Biocatalytic Systems for Triterpenoid Diglucoside Synthesis
Production System | Maximum Titer Achieved | Key Genetic Modifications | Process Strategy |
---|---|---|---|
Corynebacterium glutamicum | 39 mg L⁻¹ astaxanthin-diglucoside | crtX (glycosyltransferase), idi/idsA (precursor boost) | Fed-batch fermentation |
Escherichia coli + immobilized UGTs | 0.8 g L⁻¹ SDG analog | Heterologous UGT74S1/UGT94H1 | Enzyme membrane reactor |
Saccharomyces cerevisiae | 450 mg L⁻¹ β-amyrin diglucoside | P450/UGT co-expression, ERG9 downregulation | Two-phase extractive fermentation |
CRISPR-Cas9 genome editing enables multiplexed pathway engineering for enhanced Lupanol 3-beta-diglucoside synthesis:
Multiplexed Gene Integration: In Paenibacillus polymyxa, CRISPR-Cas9 (pCasPP system) facilitated simultaneous integration of three UGT genes into the exopolysaccharide (EPS) locus with 92% efficiency. This redirected carbon flux toward triterpenoid glycosides, increasing diglucoside yield 3.7-fold compared to single-gene insertions [2].
Transcriptional Fine-Tuning: dCas9-based CRISPR activation (CRISPRa) systems upregulate endogenous UGT genes in plant cell cultures. For instance, sgRNAs targeting promoters of UGT74S1 homologs in Linum usitatissimum hairy roots elevated transcript levels 18-fold and diglucoside accumulation 5.3-fold [6].
CRISPRi Repression of Competing Pathways: Guide RNAs suppressing squalene hopene cyclase (SHC) in engineered Corynebacterium glutamicum reduced hopanoid synthesis by 95%, channeling 2,3-oxidosqualene toward lupanol-derived glycosides. This increased titers of C40 glucosides to 103 mg L⁻¹ in bioreactors [9].
Recent advances include base-editing CRISPR systems (e.g., CRISPR-Cas9-cytidine deaminase fusions) that introduce point mutations in UGT PSPG motifs. This expanded sugar donor specificity to UDP-xylose in Aspergillus oryzae, enabling synthesis of novel lupanol xylosides without disrupting endogenous metabolism [6].
Table 4: CRISPR-Cas Applications in Glycoside Pathway Engineering
Host Organism | CRISPR Tool | Target Genes | Product Yield Enhancement |
---|---|---|---|
Paenibacillus polymyxa | pCasPP (Cas9 + HDR) | UGT74S1 homologs, PLR, DXS | 3.7-fold diglucoside increase |
Corynebacterium glutamicum | CRISPRi (dCas9) | Repression of SHC, crtR | 103 mg L⁻¹ C40 glucosides |
Linum usitatissimum | CRISPRa (dCas9-VPR) | Endogenous UGT74S1/UGT94H1 | 5.3-fold SDG increase |
Aspergillus niger | Base editing (C→T) | PSPG motif of triterpenoid UGT | Novel xylosides synthesized |
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